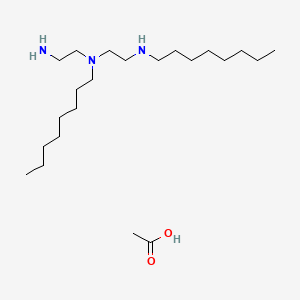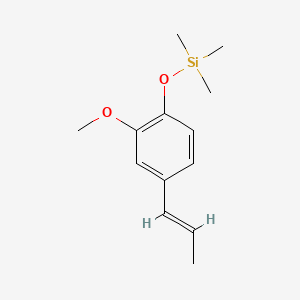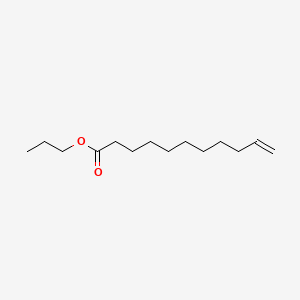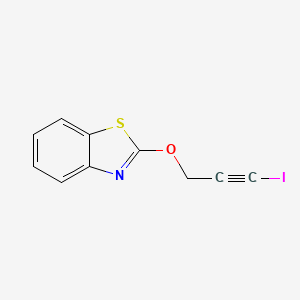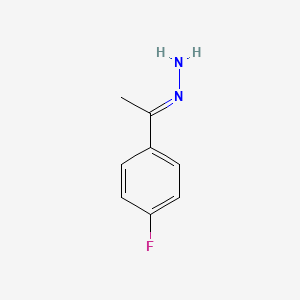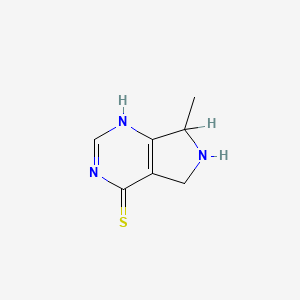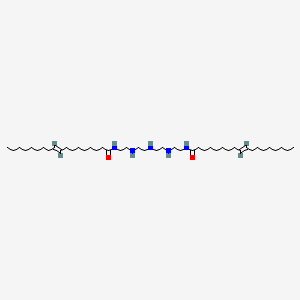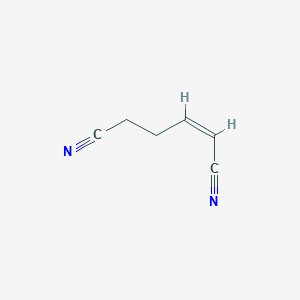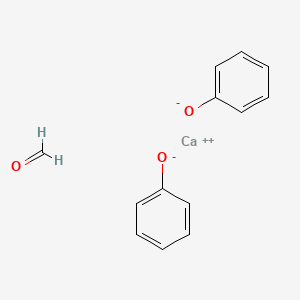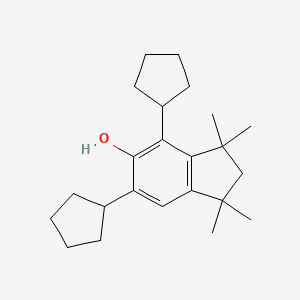![molecular formula C22H43N3O B12673324 N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93893-33-5](/img/structure/B12673324.png)
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide is a complex organic compound with the molecular formula C26H52N4O3. This compound is known for its unique structure, which includes a long hydrocarbon chain with two double bonds and an amide group linked to a polyamine chain. It is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide typically involves the reaction of octadeca-9,12-dienoic acid with a polyamine such as diethylenetriamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the end of the process. This method reduces the reaction time and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide involves its interaction with various molecular targets. The compound can insert itself into lipid bilayers due to its hydrophobic tail, affecting membrane fluidity and permeability. The polyamine chain can interact with negatively charged molecules, such as nucleic acids and proteins, influencing their function and stability. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dienamide monoacetate
- N,N-bis(2-aminoethyl)ethylenediamine
- N-(2-aminoethyl)maleimide hydrochloride
Uniqueness
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide is unique due to its specific combination of a long hydrocarbon chain with double bonds and a polyamine chain. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
93893-33-5 |
|---|---|
Molecular Formula |
C22H43N3O |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26)/b7-6+,10-9+ |
InChI Key |
YEPGQAAGPHDRPO-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


